molecular formula C16H14Cl2N2O4S B10864976 (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

Cat. No.: B10864976
M. Wt: 401.3 g/mol
InChI Key: LFFLSTYXVYBVFC-UHFFFAOYSA-N
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Description

(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate is a complex organic compound that features both dichlorophenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable methods to ensure high yield and purity. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate apart is its unique combination of dichlorophenyl and thiophene moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H14Cl2N2O4S

Molecular Weight

401.3 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C16H14Cl2N2O4S/c17-11-3-1-4-12(18)10(11)9-24-15(22)8-19-14(21)7-20-16(23)13-5-2-6-25-13/h1-6H,7-9H2,(H,19,21)(H,20,23)

InChI Key

LFFLSTYXVYBVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)Cl

Origin of Product

United States

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